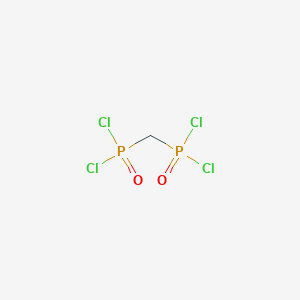
2-Chloro-6-methylbenzaldehyde
概要
説明
Synthesis Analysis
The synthesis of 2-Chloro-6-methylbenzaldehyde can be approached through several methods, including nucleophilic aromatic substitution and carbonylation. One method involves the conversion of 2-chloro-6-fluorobenzaldehyde to its n-butylimine, followed by treatment with methylmagnesium chloride in THF to give 2-chloro-6-methylbenzaldehyde after hydrolysis. This route offers an 85% overall yield, showcasing an efficient synthetic pathway for producing this compound (Daniewski, Liu, Püntener, & Scalone, 2002).
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methylbenzaldehyde and related compounds has been extensively studied through X-ray crystallography and nuclear magnetic resonance (NMR) techniques. These studies provide detailed insights into the conformational isomerism and the electronic environment of the aldehyde group, which are crucial for understanding the reactivity and interaction of this compound with various reagents (Takeda, Tokitoh, & Okazaki, 1997).
Chemical Reactions and Properties
2-Chloro-6-methylbenzaldehyde participates in a range of chemical reactions, including but not limited to, nucleophilic addition reactions, oxidative carbonylations, and C-H activation processes. These reactions underscore the compound's utility as a versatile intermediate in organic synthesis. For instance, its reactivity with various internal and terminal alkynes, accompanied by cleavage of the aldehyde C-H bond using a rhodium-based catalyst system, illustrates its potential in synthesizing 2-alkenoylphenols (Kokubo, Matsumasa, Nishinaka, Miura, & Nomura, 1999).
科学的研究の応用
2-Chloro-6-methylbenzaldehyde is an organic compound with the molecular formula C8H7ClO . It is a pale yellow crystalline powder with a melting point between 33.0-39.0°C . This compound is sensitive to air .
-
Organic Synthesis : As a benzaldehyde derivative, 2-Chloro-6-methylbenzaldehyde is often used as a building block in the synthesis of various organic compounds . This includes the synthesis of pharmaceuticals, dyes, and aromatic compounds .
-
Inhibitors of Aldosterone Synthase : Hartmann and co-workers have described the synthesis of a series of potent and selective inhibitors of aldosterone synthase (CYP11B2), in which the key synthetic step was a Wittig reaction using various heterocyclic aldehydes .
-
Pharmaceutical Industry : This compound could be used in the pharmaceutical industry. Its derivatives could be used in the synthesis of various pharmaceuticals .
-
Dye Manufacturing : 2-Chloro-6-methylbenzaldehyde could be used in the production of dyes. Its derivatives could contribute to the synthesis of various dyes .
-
Aromatic Compounds : This compound could be used in the synthesis of aromatic compounds .
-
Inhibitors of Aldosterone Synthase : Hartmann and co-workers have described the synthesis of a series of potent and selective inhibitors of aldosterone synthase (CYP11B2), in which the key synthetic step was a Wittig reaction using various heterocyclic aldehydes .
Safety And Hazards
特性
IUPAC Name |
2-chloro-6-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYFXIJPJFSTSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499407 | |
| Record name | 2-Chloro-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylbenzaldehyde | |
CAS RN |
1194-64-5 | |
| Record name | 2-Chloro-6-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)


